molecular formula C14H14N4O B15066803 N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide CAS No. 827318-49-0

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide

Cat. No.: B15066803
CAS No.: 827318-49-0
M. Wt: 254.29 g/mol
InChI Key: SRHGGYNXMJIEPG-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide typically involves the reaction of an indole derivative with a pyrazole carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide
  • N-Propyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide
  • N-Butyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide

Uniqueness

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical properties, biological activities, and potential applications. The ethyl group may enhance the compound’s solubility, stability, and interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

827318-49-0

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-ethyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C14H14N4O/c1-2-15-14(19)10-8-16-18-13(10)12-7-9-5-3-4-6-11(9)17-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18)

InChI Key

SRHGGYNXMJIEPG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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